2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Another approach includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, such as amines or thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Hydrochloric Acid: Used as a catalyst in substitution reactions.
Arylacetonitriles: Used in condensation reactions.
Major Products Formed
Aminopyrrolopyrimidines: Formed by substitution of the chlorine atom with amines.
Cyclized Derivatives: Formed through cyclization reactions.
Scientific Research Applications
Medicinal Chemistry: It has shown promising anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2), making it a potential candidate for cancer treatment.
Antimicrobial Agents: The compound has demonstrated antimicrobial properties, making it useful in developing new antibiotics.
Biological Research: It is used as a molecular probe to study various biological pathways and mechanisms.
Mechanism of Action
The primary mechanism of action of 2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 . This makes it a valuable compound in the development of targeted cancer therapies.
Properties
IUPAC Name |
2-chloro-5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-2-9-5-4(3)6(12)11-7(8)10-5/h2H,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAVICFYAXWCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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